

# 2-Hydroxycyclohexan-1-one chemical properties

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## Compound of Interest

Compound Name: **2-Hydroxycyclohexan-1-one**

Cat. No.: **B145642**

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An In-depth Technical Guide to the Chemical Properties and Applications of **2-Hydroxycyclohexan-1-one**

## Authored by a Senior Application Scientist

### Abstract

**2-Hydroxycyclohexan-1-one** (CAS No. 533-60-8), also known as Adipoin, is a cyclic  $\alpha$ -hydroxy ketone of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, comprising both a secondary alcohol and a ketone within a six-membered aliphatic ring, renders it a versatile building block for complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, spectroscopic profile, synthesis, and reactivity. We will delve into field-proven experimental protocols and the causal logic behind synthetic strategies, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this compound in their work.

## Molecular Identity and Physicochemical Properties

The unique arrangement of functional groups in **2-hydroxycyclohexan-1-one** governs its physical properties and chemical behavior. The presence of both a hydrogen bond donor (-OH) and acceptor (C=O, -OH) contributes to its solubility in a range of solvents.[\[1\]](#)

## Chemical Identifiers

Identifier	Value	Source
CAS Number	533-60-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	114.14 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	2-hydroxycyclohexan-1-one	<a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	Adipoin, 2-Hydroxy-1-cyclohexanone	<a href="#">[1]</a> <a href="#">[3]</a>
InChI	InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2	<a href="#">[1]</a> <a href="#">[5]</a>
InChIKey	ODZTXUXIYGJLMC-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a>
SMILES	C1CCC(=O)C(C1)O	<a href="#">[5]</a>

## Physical Properties

Property	Value	Source
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Odor	Distinctive	<a href="#">[1]</a>
Solubility	Soluble in water and organic solvents	<a href="#">[1]</a>
Ionization Energy	9.70 eV	<a href="#">[3]</a>

## Structural Insight: Keto-Enol Tautomerism

Like other 1,2-dicarbonyl compounds, **2-hydroxycyclohexan-1-one** exists in equilibrium with its enol tautomer, 2-hydroxycyclohex-2-en-1-one. This equilibrium is fundamental to its reactivity. The enol form is stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond, creating a stable pseudo-six-membered ring.[\[7\]](#) While the keto form is typically favored for simple ketones, the stabilization afforded to the enol tautomer in

this system makes it a significant and reactive species, particularly under acidic or basic conditions.[8][9]

Caption: Keto-enol equilibrium of **2-hydroxycyclohexan-1-one**.

## Spectroscopic Characterization

Elucidation of the structure of **2-hydroxycyclohexan-1-one** and its derivatives relies on a combination of spectroscopic techniques. The data presented below are predicted values based on the known structure and analysis of similar compounds, providing a benchmark for experimental verification.[10][11]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted <sup>1</sup>H NMR  
Data (CDCl<sub>3</sub>, 400  
MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.0-3.8	m	1H	CH-OH
~3.5 (variable)	br s	1H	-OH
~2.5-2.3	m	2H	CH <sub>2</sub> adjacent to C=O
~2.1-1.6	m	4H	Other ring CH <sub>2</sub>

Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
~208	C=O (Ketone)
~75	CH-OH
~38	CH <sub>2</sub> adjacent to C=O
~28	Other ring CH <sub>2</sub>
~24	Other ring CH <sub>2</sub>

## Infrared (IR) Spectroscopy

### Predicted Characteristic IR Absorption Bands

Frequency (cm <sup>-1</sup> )	Functional Group Assignment
~3400 (broad)	O-H stretch (alcohol)
~2940, ~2860	C-H stretch (aliphatic)
~1715 (strong)	C=O stretch (ketone)
~1050	C-O stretch (secondary alcohol)

## Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak ( $M^+$ ) at  $m/z = 114$ . Key fragmentation patterns arise from the loss of water ( $H_2O$ ) and cleavage of the cyclohexane ring. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[\[12\]](#)

## Protocol: General Spectroscopic Analysis

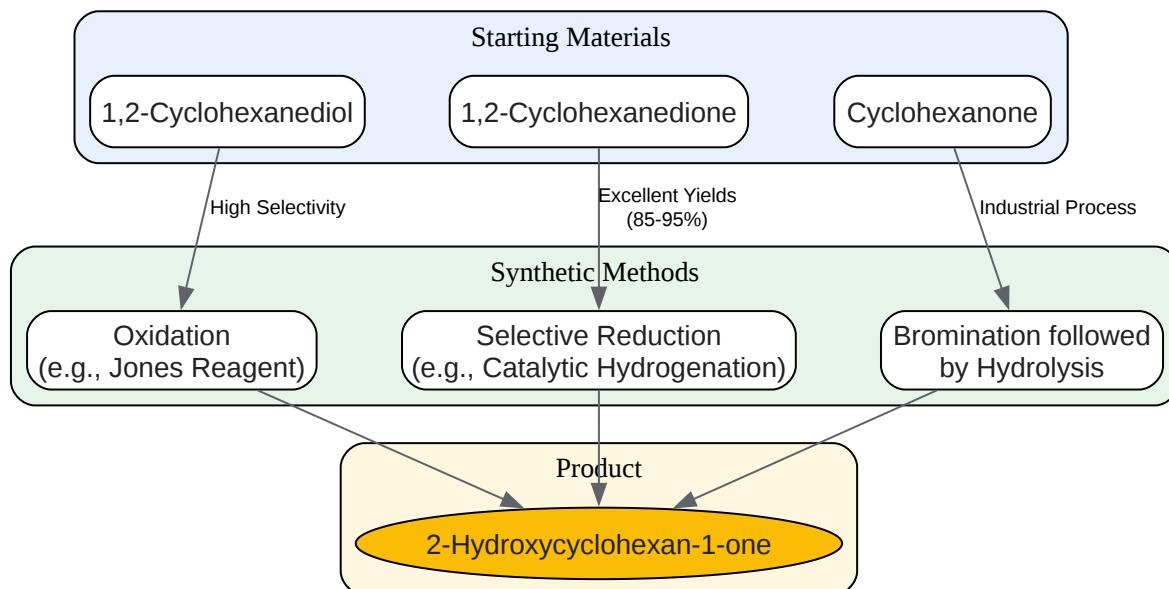
This protocol outlines the standard procedure for obtaining the spectroscopic data described above. The causality behind these steps is to ensure a pure, sufficiently concentrated sample in a non-interfering medium for accurate spectral acquisition.

- Sample Preparation: Dissolve approximately 15-20 mg of purified **2-hydroxycyclohexan-1-one** in 0.6 mL of deuterated chloroform ( $CDCl_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm) for NMR analysis.[\[11\]](#)
- NMR Spectroscopy: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz (or higher) spectrometer. The choice of a high-field spectrometer is to achieve better signal resolution.[\[10\]](#)
- FTIR Spectroscopy: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film. Record the IR spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ . This "neat" method is simple and avoids solvent interference.[\[11\]](#)

- Mass Spectrometry: Introduce the sample into an electron ionization (EI) mass spectrometer to obtain the mass spectrum.[10]

## Synthesis of 2-Hydroxycyclohexan-1-one

Multiple synthetic pathways exist, each with distinct advantages regarding yield, scalability, and environmental impact. The choice of method often depends on the available starting materials and desired purity.



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Caption: Key synthetic routes to **2-hydroxycyclohexan-1-one**.

## Key Synthetic Strategies

- Chemoselective Reduction of 1,2-Cyclohexanedione: This is a high-yielding route where one of the two ketone groups is selectively reduced. Catalytic hydrogenation using Raney nickel or platinum oxide catalysts provides excellent yields of 85–95%.<sup>[6]</sup> The selectivity is driven

by the catalyst's ability to coordinate to one carbonyl group, facilitating hydride delivery before the second can react.

- Oxidation of 1,2-Cyclohexanediol: A classic and effective laboratory-scale method involves the Jones oxidation. Chromium trioxide ( $\text{CrO}_3$ ) in sulfuric acid selectively oxidizes one of the secondary hydroxyl groups to a ketone, yielding the target compound with 60-75% efficiency. [\[6\]](#)
- From Cyclohexanone via Bromination-Hydrolysis: An industrially relevant process involves the bromination of cyclohexanone to form 2-bromo-cyclohexanone. Crucially, this intermediate is not isolated but is hydrolyzed *in situ* using an alkaline compound at a pH above 7.5.[\[13\]](#) This one-pot approach is advantageous as it avoids handling the lachrymatory and toxic 2-halocyclohexanone intermediate.

## Experimental Protocol: Synthesis via Bromination-Hydrolysis

This protocol is adapted from established industrial processes and demonstrates a robust method for preparing **2-hydroxycyclohexan-1-one** from cyclohexanone.[\[13\]](#)

- Reaction Setup: In a reaction vessel equipped with stirring, a cooling jacket, and pH monitoring, charge an aqueous medium. Cool the vessel to 15-25°C.
- Bromination: Add cyclohexanone to the vessel. Prepare the brominating agent by creating a stoichiometrically equivalent mixture of an alkali halogenate (e.g., sodium chlorate) and hydrobromic acid.
- Controlled Addition: Add the brominating agent to the cyclohexanone mixture while vigorously stirring. The reaction is exothermic; maintain the temperature below 40°C and the pH between 0 and 2.[\[13\]](#) The acidic pH is critical for the formation of the active brominating species.
- Hydrolysis: Once the bromination is complete (monitored by TLC or GC), raise the pH of the reaction mixture to between 8 and 10 by adding a suitable alkaline compound (e.g., sodium hydroxide solution).

- Reaction Completion: Heat the mixture to 45-55°C and stir until the hydrolysis of the 2-bromo-cyclohexanone intermediate is complete.[13] The elevated temperature and basic pH facilitate the SN2 displacement of the bromide by hydroxide.
- Workup: Cool the reaction mixture and neutralize it to pH 7 with a dilute acid (e.g., HCl). The resulting aqueous solution contains **2-hydroxycyclohexan-1-one**, which can be extracted with an organic solvent (e.g., ethyl acetate) and purified by distillation or chromatography.

## Chemical Reactivity and Applications

The dual functionality of **2-hydroxycyclohexan-1-one** makes it a valuable precursor in numerous chemical transformations.

## Reactions at the Hydroxyl and Ketone Centers

- Hydroxyl Group Reactions: The secondary alcohol can undergo standard reactions such as esterification and etherification, allowing for the introduction of various functional groups.[6]
- Ketone Group Reactions: The ketone is susceptible to nucleophilic attack and can participate in reactions like aldol condensations to form new carbon-carbon bonds. For instance, a crossed-alcohol condensation with acetone can yield 2-hydroxy-2-acetonylcyclohexanone.[6]

## Role in Advanced Synthesis

**2-Hydroxycyclohexan-1-one** serves as a key starting material for more complex molecules.

- It is a documented precursor for the synthesis of pyrocatechol.[6]
- It is used to prepare tetrahydrocarbazole compounds, which are important scaffolds in medicinal chemistry.[6]
- Its structure is a substrate of interest in the development and study of asymmetric oxidation reactions, particularly in catalysis research.[6]

## Significance in Drug Development and Biological Studies

While not a drug itself, the **2-hydroxycyclohexan-1-one** scaffold is relevant to drug discovery. The cyclohexane ring is a common motif in pharmaceuticals, providing a rigid framework for orienting functional groups. The ability to functionalize both the hydroxyl and ketone positions makes it an attractive starting point for generating libraries of compounds for screening. Furthermore, its identification as a metabolite in the bacterial degradation of cyclohexanol highlights its role in biochemical pathways and provides insight into microbial metabolism.[6]

## Safety and Handling

**2-Hydroxycyclohexan-1-one** is classified as a hazardous chemical and requires careful handling to minimize risk.

### GHS Hazard Classification

Pictogram(s)	Hazard Statements
	H228: Flammable solid[5] H315: Causes skin irritation[5] H319: Causes serious eye irritation[5] H335: May cause respiratory irritation[5]

## Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
- Ventilation: Use only in a well-ventilated area or with appropriate exhaust ventilation, such as a chemical fume hood.[14]
- Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and explosion-proof equipment.[14][15]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep locked up.[14]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14]

## Conclusion

**2-Hydroxycyclohexan-1-one** is a cornerstone intermediate with a rich chemical profile. Its value lies in the strategic placement of two reactive functional groups on a stable aliphatic ring. A thorough understanding of its properties, spectroscopic signatures, and synthetic routes—as detailed in this guide—is essential for chemists aiming to exploit its potential in areas ranging from industrial synthesis to the discovery of novel therapeutics. Its continued application in methodology development, catalysis, and biological studies underscores its importance in the chemical sciences.

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